N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline

Kinase inhibitor design Halogen bonding Fragment-based drug discovery

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline (CAS 1422135-22-5; MF C₁₅H₂₁FN₂O₂; MW 280.34 g/mol) is a heterocyclic spiro compound that combines a 1,7-dioxa-10-azaspiro[4.6]undecane scaffold with a 3‑fluoroaniline moiety via a methylene linker. The 3‑fluoroaniline fragment is a recognised privileged substructure in kinase inhibitor design: it was employed as the key aniline building block in the synthesis of the multi‑target receptor tyrosine kinase inhibitor ABT‑869, demonstrating its established utility in medicinal chemistry programmes targeting the kinome.

Molecular Formula C15H21FN2O2
Molecular Weight 280.34 g/mol
Cat. No. B8108664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline
Molecular FormulaC15H21FN2O2
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESC1COCC2(CC(CO2)CNC3=CC(=CC=C3)F)CN1
InChIInChI=1S/C15H21FN2O2/c16-13-2-1-3-14(6-13)18-8-12-7-15(20-9-12)10-17-4-5-19-11-15/h1-3,6,12,17-18H,4-5,7-11H2
InChIKeyABJPOERBBNAPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline (CAS 1422135-22-5): Spirocyclic 3‑Fluoroaniline Building Block for Kinase‑Focused Library Design


N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline (CAS 1422135-22-5; MF C₁₅H₂₁FN₂O₂; MW 280.34 g/mol) is a heterocyclic spiro compound that combines a 1,7-dioxa-10-azaspiro[4.6]undecane scaffold with a 3‑fluoroaniline moiety via a methylene linker . The 3‑fluoroaniline fragment is a recognised privileged substructure in kinase inhibitor design: it was employed as the key aniline building block in the synthesis of the multi‑target receptor tyrosine kinase inhibitor ABT‑869, demonstrating its established utility in medicinal chemistry programmes targeting the kinome [1]. Predicted physicochemical properties include a boiling point of 440.1 ± 45.0 °C, density of 1.19 ± 0.1 g/cm³, and a pKa of 8.93 ± 0.40 . The compound is commercially listed at ≥90% purity for research‑use procurement .

Why N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline Cannot Be Replaced by the Pyridine or Methylpyridazine Analog in Structure‑Activity Campaigns


Within the 1,7‑dioxa‑10‑azaspiro[4.6]undecane congener series, the nature of the distal aromatic amine decisively governs both pharmacophoric geometry and electronic surface topology. The 3‑fluoroaniline terminus in the target compound provides a single hydrogen‑bond donor (N–H) and a lipophilic electronegative fluorine capable of orthogonal multipolar C–F···H–C and C–F···C=O interactions [1], whereas the closest commercial analog—the pyridin‑3‑amine variant (CAS 1422067‑70‑6; C₁₄H₂₁N₃O₂; MW 263.34)—introduces an additional H‑bond‑accepting pyridine nitrogen and eliminates the halogen‑bonding vector . The methylpyridazin‑3‑amine congener (C₁₄H₂₂N₄O₂; MW 278.35) further diverges by presenting two heterocyclic nitrogens and a methyl substituent that alter both logD and π‑stacking propensity. Consequently, the three analogues are not interchangeable; selecting the 3‑fluoroaniline derivative locks in a specific pharmacophoric pattern that cannot be recapitulated by the pyridine or pyridazine series without re‑optimising the entire structure–activity relationship [2].

Quantitative Differentiation Evidence for N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline vs. Closest Structural Analogs


Fluorine‑Enabled Orthogonal Interaction Vector: 3‑Fluoroaniline vs. Pyridin‑3‑amine Terminus

The target compound incorporates a 3‑fluoroaniline motif that provides a single, strong H‑bond donor (N–H; calculated pKaH of conjugate acid ~8.9 ) partnered with a C‑F group capable of forming orthogonal multipolar interactions (C–F···H–C and C–F···C=O) with protein backbones [1]. By contrast, the pyridin‑3‑amine comparator (CAS 1422067‑70‑6) presents a pyridine nitrogen (pKaH ~5.2) that functions as an H‑bond acceptor and eliminates the halogen‑bonding vector, thereby altering both the electrostatic surface and the accessible conformational ensemble of the spiro‑amine linkage . The 3‑fluoroaniline terminus is a validated kinase‑directed fragment, featured in the synthetic route of the multi‑kinase inhibitor ABT‑869 [2].

Kinase inhibitor design Halogen bonding Fragment-based drug discovery

Molecular Weight and Lipophilicity Differentiation Relative to the Pyridine Congener

Substitution of 3‑fluoroaniline (C₆H₅FN–) for 3‑aminopyridine (C₅H₅N₂–) on the common 1,7‑dioxa‑10‑azaspiro[4.6]undecan‑3‑ylmethyl scaffold increases the molecular weight by +17.0 Da and eliminates one heteroaryl C=N dipole . The fluorine substituent is also expected to elevate logD₇.₄ relative to the pyridine congener, altering both passive permeability and plasma protein binding – key parameters in oral drug candidate selection [1].

Physicochemical profiling Lead optimisation Oral bioavailability

Spirocyclic Scaffold Conformational Rigidity: Class‑Level Advantage over Flexible‑Linker Aniline Derivatives

The 1,7‑dioxa‑10‑azaspiro[4.6]undecane core enforces a conformationally restricted presentation of the 3‑fluoroaniline pharmacophore. Spirocyclic scaffolds of this class have been demonstrated to confer improved aqueous solubility and metabolic stability relative to their flexible‑chain or monocyclic counterparts [1]. For example, heteroatom‑substituted spiro[3.3]heptanes show systematically higher aqueous solubility than their cyclohexane analogs and a trend toward greater metabolic stability [2]. While direct head‑to‑head stability data for this specific compound are not yet publicly available, the class‑level evidence is consistent and mechanistically grounded in the reduced entropic penalty and shielding of metabolically labile sites conferred by the rigid spiro framework [3].

Conformational restriction Metabolic stability Scaffold design

Patent‑Attested Kinase Inhibitor Relevance: BTK Inhibitor Class with Spiro‑Aniline Architecture

The compound class incorporating the azaspiro‑aniline motif has been explicitly claimed in patent literature as inhibitors of Bruton's tyrosine kinase (BTK). Chinese patent CN105732638A discloses spiro‑ or bridged‑ring BTK inhibitors that exhibit an ~8‑fold enhancement in DOHH2 cell antiproliferative activity compared to a non‑spirocyclic reference, demonstrating that the spiro scaffold contributes quantitatively to cellular potency [1]. Independently, the 3‑fluoroaniline substructure appears in multiple high‑affinity BTK ligands deposited in BindingDB, with representative IC₅₀ values reaching 0.27 nM in biochemical kinase assays [2]. Although the specific N‑(1,7‑dioxa‑10‑azaspiro[4.6]undecan‑3‑ylmethyl)‑3‑fluoroaniline compound has not had its individual BTK IC₅₀ published, the convergent evidence from the spiro‑BTK patent [1] and the 3‑fluoroaniline‑based BTK pharmacophore [2] provides a credible patent‑supported rationale for prioritising this scaffold in BTK‑focused screening.

Bruton's tyrosine kinase Immuno-oncology Patent landscape

High‑Impact Application Scenarios for N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline in Drug Discovery and Chemical Biology


BTK‑Focused Kinase Inhibitor Library Design Requiring a Halogen‑Bonding Spiro Pharmacophore

Research programmes targeting Bruton's tyrosine kinase (BTK) for B‑cell malignancies or autoimmune indications can deploy this compound as a scaffold‑diversifying element that simultaneously delivers a validated spiro‑BTK architecture (cellular potency advantage of ~8‑fold over non‑spirocyclic comparators per CN105732638A [1]) and a 3‑fluoroaniline terminus capable of sub‑nanomolar biochemical BTK engagement [2]. The orthogonal C–F multipolar interaction vector [3] is not accessible with the pyridine or methylpyridazine congeners, making this compound the preferred choice when crystallographic or modelling data indicate a halogen‑bonding opportunity in the kinase hinge or back pocket.

Fragment‑Based Lead Generation Requiring a Conformationally Restricted 3‑Fluoroaniline Probe

When fragment screens identify 3‑fluoroaniline as a hit but selectivity and metabolic stability require optimisation, this pre‑assembled spiro‑aniline building block offers a direct path to a rigidified analog without introducing flexible linkers. Spirocyclic scaffolds have been independently shown to improve aqueous solubility by >2‑fold over monocyclic controls and to trend toward enhanced microsomal stability [1][2]. The compound serves as a direct synthetic entry point: the free secondary amine in the azaspiro ring is available for Boc‑protection or further N‑functionalisation (e.g., sulfonylation or reductive amination), enabling rapid SAR exploration [3].

Physicochemical Property‑Driven Lead Optimisation Where logD Control and MW ≤300 Da Are Critical

For CNS‑penetrant or orally bioavailable programmes operating under strict property cut‑offs, this compound (MW 280.34; predicted pKa 8.93) occupies a distinct property niche relative to the lighter but more polar pyridine analog (MW 263.34; pyridine pKa ~5.2) [1][2]. The estimated ΔlogP of +0.7 units and the elimination of one H‑bond acceptor relative to the pyridine congener provide medicinal chemists with a rational toggle to modulate permeability while staying within Lipinski compliance. Procurement of both the 3‑fluoroaniline and the pyridine analogs enables matched‑pair analysis to deconvolute the contribution of fluorine and H‑bond acceptor count to permeability and metabolic turnover [3].

Patent‑Landscape Navigation and Freedom‑to‑Operate Assessment in the BTK Inhibitor Space

The azaspiro‑aniline chemotype falls within the claimed scope of BTK inhibitor patents exemplified by CN105732638A [1]. Research organisations conducting freedom‑to‑operate analyses or seeking to design‑around existing BTK intellectual property can procure this compound as a reference standard for comparative profiling. Its structural differentiation from the pyridine and methylpyridazine analogs—specifically the 3‑fluoroaniline terminus that introduces a halogen‑bonding interaction vector not covered by the pyridine‑containing patent exemplars—may provide a defensible path for novel composition‑of‑matter claims when combined with proprietary kinase hinge‑binding motifs.

Quote Request

Request a Quote for N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.